4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone
Overview
Description
“4-Amino-2’-(2,6-dioxopiperidin-3-yl)-[2,4’-biisoindoline]-1,1’,3,3’-tetraone” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .Molecular Structure Analysis
The molecular structure of this compound allows for rapid conjugation with carboxyl linkers due to the presence of an amine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are related to the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure and synthesis process .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Substituted Azetidinones: This compound has been used in the synthesis of various azetidinones, demonstrating its utility in creating biologically and pharmacologically potent compounds. This synthesis involves the condensation of different compounds to form 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone derivatives, showcasing its versatility in chemical reactions and compound formation (Jagannadham et al., 2019).
Biological and Pharmacological Applications
- Enzyme Inhibition and Antitumor Potential: A novel series of derivatives of this compound were designed as modulators of cereblon, an E3 ubiquitin ligase, with one derivative demonstrating potent antiproliferative activity and potential as an antitumor drug (Liu et al., 2022).
- TNF-α Inhibitory Activity: Some derivatives of this compound were synthesized as tumor necrosis factor-α (TNF-α) synthesis inhibitors. This showcases its potential in the development of treatments for neuroinflammation and neurodegenerative disorders (Luo et al., 2011).
Chemical Structure and Reactions
- Structural Analysis of Redox Derivatives: X-ray diffraction and NMR spectroscopy have been used to analyze the structural changes in redox derivatives of this compound, providing insight into its chemical properties and reactions (Sen' et al., 2014).
- Inclusion Complexes Study: The compound has been studied in the context of inclusion complexes, which can offer insights into its behavior in different chemical environments and potential applications in materials science (Simonov et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c22-11-5-1-3-9-15(11)20(30)24(18(9)28)12-6-2-4-10-16(12)21(31)25(19(10)29)13-7-8-14(26)23-17(13)27/h1-6,13H,7-8,22H2,(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXARGULUZPGWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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